![molecular formula C10H9F2N3 B3093206 1-[(2,5-Difluorophenyl)methyl]-1H-pyrazol-3-amine CAS No. 1240580-04-4](/img/structure/B3093206.png)
1-[(2,5-Difluorophenyl)methyl]-1H-pyrazol-3-amine
Overview
Description
“1-[(2,5-Difluorophenyl)methyl]-1H-pyrazol-3-amine” is a chemical compound . It is a part of the Thermo Scientific brand product portfolio . The IUPAC name for this compound is "1-[(2,5-difluorophenyl)methyl]piperazine" .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight of 209.2 , and its IUPAC name "1-[(2,5-difluorophenyl)methyl]piperazine" . It is stored at room temperature and comes in the form of a solid .Scientific Research Applications
Synthesis and Characterization
- Pyrazolo[1,5-a]pyrimidines Synthesis : Pyrazolo[1,5-a]pyrimidines, which have shown significant biological activities, were synthesized using a process involving 1H-pyrazol-5-amine derivatives. This demonstrates the utility of such compounds in medicinal chemistry (Xu Li-feng, 2011).
Biological Activities and Applications
- Antitumor, Antifungal, and Antibacterial Activities : A study identified the antitumor, antifungal, and antibacterial pharmacophore sites in pyrazole derivatives, highlighting the potential of these compounds in drug development (A. Titi et al., 2020).
Material Science and Catalysis
- Nanomagnetic Catalyst Development : A novel nanomagnetic catalyst with Cl[DABCO-NO2]C(NO2)3 tags was synthesized for the preparation of pyrazolo[3,4-b]pyridines, showcasing an innovative approach to catalysis and synthetic organic chemistry (Javad Afsar et al., 2018).
Sensing and Detection
- Fluorescent Chemosensor : A novel fluorescent chemosensor based on 1H-pyrazolo[3,4-b]quinoline skeleton demonstrated multi-responsive properties to Al3+ and Zn2+ ions, indicating its potential application in environmental monitoring and chemical sensing (Wendan Gao et al., 2018).
Theoretical and Computational Studies
- Reactivity and Mechanistic Insights : Comparative studies on the reactivity of pyrazole derivatives provided insights into the impact of intramolecular hydrogen bonding on the reductive cyclization process, contributing to a deeper understanding of chemical reactivity and mechanism (P. Szlachcic et al., 2020).
Safety and Hazards
properties
IUPAC Name |
1-[(2,5-difluorophenyl)methyl]pyrazol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2N3/c11-8-1-2-9(12)7(5-8)6-15-4-3-10(13)14-15/h1-5H,6H2,(H2,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKEQFJDDBNEJLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CN2C=CC(=N2)N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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